3-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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Overview
Description
3-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 3-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride can be achieved through several methods. One common approach involves the cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as microwave irradiation, to achieve high yields and selectivity .
Chemical Reactions Analysis
3-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of certain cancer cell lines . Additionally, it has applications in the development of antimicrobial agents and other pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like kinases and lysine-specific demethylase, which play crucial roles in cellular processes . By binding to these targets, the compound can disrupt normal cellular functions, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride include 3-ethyl-1H-1,2,4-triazol-5-amine and 1-methyl-1H-1,2,3-benzotriazol-5-amine . These compounds share the triazole ring structure but differ in their substituents, which can influence their pharmacological properties. The unique combination of the ethyl group and the propan-1-amine moiety in this compound contributes to its distinct biological activities.
Properties
Molecular Formula |
C7H15ClN4 |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-(3-ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c1-2-6-9-7(11-10-6)4-3-5-8;/h2-5,8H2,1H3,(H,9,10,11);1H |
InChI Key |
VSUFJJNJQLOABY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=N1)CCCN.Cl |
Origin of Product |
United States |
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